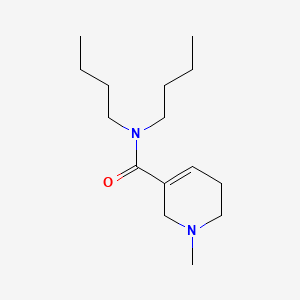
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.
科学的研究の応用
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide: Similar in structure but with different substituents.
N,N-dibutyl-1,3-propanediamine: Shares the dibutylamine moiety but differs in the rest of the structure.
N,N-dibutylmethylamine: Similar in having the dibutylamine group but lacks the pyridine ring.
Uniqueness
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H28N2O |
|---|---|
分子量 |
252.40 g/mol |
IUPAC名 |
N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3 |
InChIキー |
ZDVCTWMAIPFLFG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CCCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















